molecular formula C8H14N2O B1322212 (5-tert-butyl-1H-imidazol-4-yl)methanol CAS No. 51721-22-3

(5-tert-butyl-1H-imidazol-4-yl)methanol

Cat. No. B1322212
CAS RN: 51721-22-3
M. Wt: 154.21 g/mol
InChI Key: DKGPAJORZYZGOY-UHFFFAOYSA-N
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Description

The compound (5-tert-butyl-1H-imidazol-4-yl)methanol is not directly discussed in the provided papers. However, the papers do provide insights into related imidazole compounds and their properties, which can be used to infer some aspects of the compound . Imidazole derivatives are a class of compounds that have been extensively studied due to their wide range of applications in pharmaceuticals, materials science, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of imidazole derivatives can vary based on the desired substitution pattern on the imidazole ring. Paper describes the formation of 2,4,5-triaryl-4,5-dihydro-1H-imidazoles from aryl aldehydes, ammonium chloride, and triethylamine in methanol. Although the paper does not directly address the synthesis of (5-tert-butyl-1H-imidazol-4-yl)methanol, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Crystal structures of various imidazole derivatives are reported in paper , providing valuable information on the molecular geometry and conformation of these compounds. While the exact structure of (5-tert-butyl-1H-imidazol-4-yl)methanol is not provided, the crystal structures of related compounds can give insights into the potential steric and electronic effects that the tert-butyl group might impose on the imidazole framework.

Chemical Reactions Analysis

Imidazole derivatives are known to participate in a variety of chemical reactions. The papers do not specifically mention reactions involving (5-tert-butyl-1H-imidazol-4-yl)methanol, but paper discusses photoinduced addition reactions of methanol to a furan derivative, which showcases the reactivity of methanol in the presence of light. This could suggest that (5-tert-butyl-1H-imidazol-4-yl)methanol may also undergo similar photochemical reactions under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be quite diverse. Paper examines the properties of a ternary system including methanol and an imidazole derivative, measuring densities, dynamic viscosities, and refractive indices. These measurements are crucial for understanding the behavior of these compounds in various environments. While the paper does not directly discuss (5-tert-butyl-1H-imidazol-4-yl)methanol, the data on related systems can provide a baseline for predicting its properties.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

(4-tert-butyl-1H-imidazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-8(2,3)7-6(4-11)9-5-10-7/h5,11H,4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGPAJORZYZGOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(NC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-tert-butyl-1H-imidazol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Ding, F Li, C Zhong, F Li, Y Liu, S Wang… - Bioorganic & Medicinal …, 2020 - Elsevier
Plinabulin, a synthetic analog of the marine natural product “diketopiperazine phenylahistin,” displayed depolymerization effects on microtubules and targeted the colchicine site, which …
Number of citations: 19 www.sciencedirect.com
J Zhao, H Cheng, T Sun, S Wang, Z Ding… - Journal of Ocean …, 2017 - Springer
Plinabulin, a potent microtubule-targeting agent, is derived from marine natural diketopiperazine ‘phenylahistin’. To develop novel plinabulin analogue that could display better …
Number of citations: 5 link.springer.com

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